molecular formula C10H7ClF3N5O B2390285 2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-07-4

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2390285
CAS No.: 1396879-07-4
M. Wt: 305.65
InChI Key: ZAJILDRUTINQGR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a chemical compound that features a tetrazole ring, a chlorophenyl group, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a chlorophenyl group.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Processes: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: shares similarities with other tetrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a chlorophenyl group and a trifluoroethyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N5O/c11-6-1-3-7(4-2-6)19-17-8(16-18-19)9(20)15-5-10(12,13)14/h1-4H,5H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJILDRUTINQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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